molecular formula C8H5NO2S2 B1467050 3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid CAS No. 1483923-40-5

3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid

Cat. No.: B1467050
CAS No.: 1483923-40-5
M. Wt: 211.3 g/mol
InChI Key: YYIZNSBIOZHKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom . It is aromatic as indicated by its extensive substitution reactions .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial and Antifungal Activity : Novel compounds combining thiophene with benzimidazole or 1,2,4-triazole moieties, synthesized from thiophene-containing precursors, showed promising antibacterial and antifungal properties, particularly against gram-negative bacteria like E. coli and various fungi, highlighting their potential as therapeutic agents (Mabkhot et al., 2017).
  • Anti-Tubercular Agents : Derivatives of quinazolin-4-ones linked with 1,3-thiazole displayed significant antibacterial activity against Mycobacterium tuberculosis, suggesting their efficacy as anti-tubercular drugs (Nagaladinne et al., 2020).
  • Anti-Tumor Agents : Bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and showed potent anti-tumor activities, particularly against hepatocellular carcinoma cell lines, highlighting their potential in cancer therapy (Gomha et al., 2016).

Materials Science Applications

  • Corrosion Inhibition : Thiazole-based pyridine derivatives were evaluated as corrosion inhibitors for mild steel in acidic media, demonstrating effective protection against corrosion, which is vital for extending the lifespan of metal structures (Chaitra et al., 2016).
  • Dye-Sensitized Solar Cells (DSSCs) : Organic sensitizers featuring carbazole donors and indeno[1,2-b]thiophene spacers, including thiophene derivatives, were synthesized for use in DSSCs, indicating their contribution to improved photovoltaic performance and light-harvesting capabilities (Lim et al., 2015).

Analytical Chemistry Applications

  • Aluminium(III) Detection : Phenyl-2-thiazoline fluorophores, based on the structure of the natural siderophore pyochelin, were studied for their selectivity in detecting Al³⁺ ions, suggesting their potential application in tracing aluminum in biological systems (Lambert et al., 2000).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

Properties

IUPAC Name

3-thiophen-2-yl-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S2/c10-8(11)7-4-5(9-13-7)6-2-1-3-12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIZNSBIOZHKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NSC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid
Reactant of Route 2
3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid
Reactant of Route 6
3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.